Nizatidine sulfoxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Nizatidine is a histamine-2 blocker that works by decreasing the amount of acid produced by the stomach . It is used to treat ulcers in the stomach and intestines, heartburn, and erosive esophagitis caused by gastroesophageal reflux disease (GERD) .

Synthesis Analysis

A study describes a facile, eco-friendly, cost-effective, and robust process for the synthesis of Nizatidine. The process involves the cyclocondensation of 2-(dimethylamino) ethanethioamide with ethyl bromopyruvate .Molecular Structure Analysis

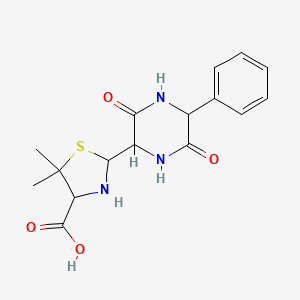

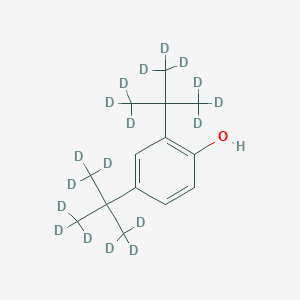

The molecular formula of Nizatidine sulfoxide is C12H21N5O3S2 . The average mass is 347.457 Da and the monoisotopic mass is 347.108582 Da .Chemical Reactions Analysis

Nizatidine is a competitive, reversible inhibitor of histamine at the histamine H2-receptors, particularly those in the gastric parietal cells . By inhibiting the action of histamine on stomach cells, nizatidine reduces stomach acid production .Physical And Chemical Properties Analysis

The molecular formula of this compound is C12H21N5O3S2. The average mass is 347.457 Da and the monoisotopic mass is 347.108582 Da .Applications De Recherche Scientifique

Nizatidine sulfoxide, as a degradation product of Nizatidine, is identified in methods for determining Nizatidine in pharmaceutical preparations. Four methods have been developed for this purpose, including spectrophotometric and high-performance thin-layer chromatography techniques (Youssef, 2008).

It is noted as a minor metabolite in the metabolism and disposition of Nizatidine, an H2-blocker, in humans. The majority of Nizatidine is excreted in urine, with this compound forming a small part of the urinary radioactivity (Knadler et al., 1986).

The compound has been studied for its hemofiltrability in patients with renal failure. Findings suggest that Nizatidine and its metabolites, including this compound, are minimally removed by arteriovenous hemofiltration (Saima et al., 1993).

Another study confirms that Nizatidine does not significantly affect hepatic drug metabolism in humans, suggesting that its metabolites, including this compound, are unlikely to interfere with the hepatic metabolism of other drugs (Secor et al., 1985).

This compound has also been referenced in the context of developing new spectrofluorimetric methods for determining Nizatidine in pharmaceutical forms (Karasakal & Ulu, 2013).

Mécanisme D'action

Target of Action

The primary target of Nizatidine sulfoxide is the histamine H2-receptors , particularly those located in the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid, which is essential for digestion.

Mode of Action

This compound acts as a competitive, reversible inhibitor of histamine at the histamine H2-receptors . It competes with histamine for binding at the H2-receptors on the gastric basolateral membrane of parietal cells . This competitive inhibition results in a reduction of basal and nocturnal gastric acid secretions . The drug also decreases the gastric acid response to stimuli such as food, caffeine, insulin, betazole, or pentagastrin .

Biochemical Pathways

The inhibition of histamine H2-receptors by this compound affects the biochemical pathway of gastric acid production. By reducing the action of histamine, the compound decreases the production of stomach acid, thereby affecting the overall process of digestion .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). More than 70% of the drug is absorbed, and it has a distribution volume of 0.8 to 1.5 L/kg . It undergoes partial hepatic metabolism, forming metabolites . Over 90% of the drug is excreted in the urine, likely through glomerular filtration and active tubular secretion . The time to peak plasma concentration is between 0.5 to 3 hours, and the elimination half-life is between 1 to 2 hours .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of stomach acid production. By inhibiting the action of histamine on stomach cells, the compound reduces the secretion of gastric acid . This leads to a decrease in the acidity of the stomach, which can help in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcer disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the drug’s absorption and hence its efficacy . Additionally, factors such as the pH level of the stomach, the presence of other medications, and the individual’s overall health status can also impact the drug’s action and effectiveness .

Safety and Hazards

Nizatidine may cause serious side effects. Users should stop using nizatidine and call a doctor at once if they have worsening heartburn, chest pain, pale skin, feeling light-headed or short of breath, or jaundice (yellowing of the skin or eyes) . Common side effects of nizatidine may include headache, dizziness, diarrhea, or runny or stuffy nose .

Propriétés

IUPAC Name |

(E)-1-N'-[2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfinyl]ethyl]-1-N-methyl-2-nitroethene-1,1-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O3S2/c1-13-11(6-17(18)19)14-4-5-22(20)9-10-8-21-12(15-10)7-16(2)3/h6,8,13-14H,4-5,7,9H2,1-3H3/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKMWRJRDCJAFI-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=C[N+](=O)[O-])NCCS(=O)CC1=CSC(=N1)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN/C(=C\[N+](=O)[O-])/NCCS(=O)CC1=CSC(=N1)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858209 |

Source

|

| Record name | (E)-N~1~-[2-({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanesulfinyl)ethyl]-N'~1~-methyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102273-13-2 |

Source

|

| Record name | (E)-N~1~-[2-({2-[(Dimethylamino)methyl]-1,3-thiazol-4-yl}methanesulfinyl)ethyl]-N'~1~-methyl-2-nitroethene-1,1-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: Does Nizatidine Sulfoxide contribute to the therapeutic effect of Nizatidine?

A2: The provided research focuses primarily on the pharmacokinetics of Nizatidine and its metabolites, including this compound. [, ] There is no information available about the pharmacological activity of this compound. Further research is needed to determine if it possesses any intrinsic activity towards histamine H2-receptors or contributes to the overall therapeutic effect of Nizatidine.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)

![Methyl [2-(4-bromophenyl)ethenyl]carbamate](/img/structure/B1147004.png)